1-butylsulfonyl-N-phenylpiperidine-3-carboxamide
Description
1-butylsulfonyl-N-phenylpiperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry
Properties
IUPAC Name |
1-butylsulfonyl-N-phenylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-3-12-22(20,21)18-11-7-8-14(13-18)16(19)17-15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCCFSUHBVQSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylsulfonyl-N-phenylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced through sulfonylation reactions using butylsulfonyl chloride and a suitable base.
Attachment of the Phenyl Group: The phenyl group can be attached through nucleophilic substitution reactions using phenyl halides and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using carboxylic acids or their derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-butylsulfonyl-N-phenylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Phenyl halides, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
1-butylsulfonyl-N-phenylpiperidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on the cell surface to modulate cellular signaling pathways.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease processes, such as proteases or kinases.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-butylsulfonyl-N-phenylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(butylsulfonyl)-N-(2-phenylethyl)-3-piperidinecarboxamide: Similar structure but with a different phenyl substituent.
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
